molecular formula C9H18BrNO2 B016598 4-(Boc-amino)butyl bromide CAS No. 164365-88-2

4-(Boc-amino)butyl bromide

Cat. No.: B016598
CAS No.: 164365-88-2
M. Wt: 252.15 g/mol
InChI Key: GKGFAEREWWZBKY-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The compound acts as a building block in the synthesis of various derivatives with potential therapeutic applications. It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma . It is also used for the synthesis of various aloperine derivatives with potential application as anti-HIV agents .

Result of Action

The molecular and cellular effects of 4-(Boc-amino)butyl bromide’s action would depend on the specific derivatives that are synthesized using this compound. For example, N-Boc-aminoalkoxyphenyl derivatives synthesized using this compound are used in the treatment of glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)butyl bromide typically involves the reaction of 4-bromobutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction scheme is as follows:

Br(CH2)4OH+Boc2OBr(CH2)4NHCO2C(CH3)3\text{Br(CH}_2\text{)}_4\text{OH} + \text{Boc}_2\text{O} \rightarrow \text{Br(CH}_2\text{)}_4\text{NHCO}_2\text{C(CH}_3\text{)}_3 Br(CH2​)4​OH+Boc2​O→Br(CH2​)4​NHCO2​C(CH3​)3​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)butyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields 4-azidobutyl carbamate.

    Deprotection: The major product is 4-aminobutyl bromide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)butyl bromide is unique due to its specific chain length, which provides an optimal balance between reactivity and stability. This makes it particularly useful in the synthesis of medium-chain bioactive compounds .

Properties

IUPAC Name

tert-butyl N-(4-bromobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFAEREWWZBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446526
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164365-88-2
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-bromobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-hydroxybutylcarbamate (5 g, 26.41 mmol) in dichloromethane (200 mL) was added triphenylphosphine (10.38 g, 39.61 mmol) followed by carbon tetrabromide (13.15 g, 39.61 mmol) at 0° C. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 10% ethyl acetate in pet-ether to give tert-butyl 4-bromobutylcarbamate (4.2 g, 63.3%) as a light green liquid. 1H NMR (400 MHz, CDCl3) δ ppm 4.53 (1H, s), 3.45-3.41 (2H, m), 3.18-3.13 (2H, m), 1.93-1.83 (2H, m), 1.68-1.61 (2H, m), 1.47 (9H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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